molecular formula C7H8N2O2 B1289283 5-Amino-2-methylisonicotinic acid CAS No. 88482-17-1

5-Amino-2-methylisonicotinic acid

Cat. No.: B1289283
CAS No.: 88482-17-1
M. Wt: 152.15 g/mol
InChI Key: BXOBZGPEZABVEA-UHFFFAOYSA-N
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Description

5-Amino-2-methylisonicotinic acid: is an organic compound with the molecular formula C₇H₈N₂O₂ It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyridine ring

Scientific Research Applications

Chemistry: 5-Amino-2-methylisonicotinic acid is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for chemical reactions.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Safety and Hazards

The safety information for 5-Amino-2-methylisonicotinic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylisonicotinic acid typically involves the nitration of 2-methylisonicotinic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-methylisonicotinic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as 5-amino-2-methylisonicotinamide.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include 5-nitro-2-methylisonicotinic acid.

    Reduction: Products may include 5-amino-2-methylisonicotinamide.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • 5-Amino-2-methylpyridine-4-carboxylic acid
  • 5-Amino-2-methylisonicotinsaeure
  • 4-Pyridinecarboxylic acid, 5-amino-2-methyl

Comparison: 5-Amino-2-methylisonicotinic acid is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This unique structure can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBZGPEZABVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625776
Record name 5-Amino-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88482-17-1
Record name 5-Amino-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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